Tritert-butylsilicon

Organosilicon Chemistry Steric Effects Structural Analysis

Standard silyl ethers (TMS, TBDMS) frequently fail under harsh acidic or basic hydrolysis conditions, compromising multi-step synthetic routes. Tri-tert-butylsilane solves this through extreme steric shielding from three bulky tert-butyl groups (Si-C bond length: 1.934 Å), forming tri-tert-butylsilyl ethers with superior resistance to both acidic and basic hydrolysis. • Unmatched steric protection enables chemoselective deprotection strategies in complex molecules • Boiling point 142-146°C at 100 mmHg; melting point 33-44°C; stable at elevated temperatures • Functions as a selective hydrogen atom donor in radical chemistry with slowed H-transfer kinetics • Store at 2-8°C, sealed under dry conditions; batch-specific QC (NMR, HPLC) available

Molecular Formula C12H27Si
Molecular Weight 199.43 g/mol
CAS No. 18159-55-2
Cat. No. B099943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTritert-butylsilicon
CAS18159-55-2
Molecular FormulaC12H27Si
Molecular Weight199.43 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C(C)(C)C)C(C)(C)C
InChIInChI=1S/C12H27Si/c1-10(2,3)13(11(4,5)6)12(7,8)9/h1-9H3
InChIKeySTDLEZMOAXZZNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri-tert-butylsilicon: Steric and Physicochemical Properties


Tritert-butylsilicon (tri-tert-butylsilane, C12H28Si, molecular weight 200.44) is an organosilicon compound featuring a central silicon atom bonded to a hydride and three bulky tert-butyl groups [1]. This unique steric congestion defines its chemical behavior, conferring enhanced stability, altered bond geometries, and distinct reactivity compared to less hindered silanes [2]. Physicochemical data, including a boiling point of 142-6°C at 100 mmHg and a melting point of 33-44°C, underscore its unique intermolecular interactions . Its primary utility lies as a robust protecting group for alcohols, forming highly stable tri-tert-butylsilyl ethers, and as a foundational structure in organosilicon chemistry, including materials science and radical chemistry .

Steric profile Extreme steric shielding from three tert-butyl groups
Reactivity Si-H donor for controlled radical hydrosilylation
Protecting group Forms stable silyl ethers resistant to acid/base hydrolysis

Why Tri-tert-butylsilicon Cannot Be Replaced by Generic Trialkylsilanes


Substituting tritert-butylsilicon with seemingly similar trialkylsilanes like triethylsilane or triphenylsilane leads to profound differences in steric shielding, thermal stability, and reactivity [1]. The three tert-butyl groups create an unparalleled steric shield, quantified by an electron diffraction-derived Si-C bond length of 1.934 Å and a significant steric strain [2]. This results in a much higher thermal stability and reduced hydrolysis sensitivity compared to triethylsilane, which has a boiling point of 107-108°C . Consequently, the use of a less hindered analog will fail to provide the same level of steric protection for sensitive functional groups and will exhibit entirely different reaction kinetics in radical-mediated or hydrosilylation reactions, making simple substitution scientifically unsound [3].

Target Tri-tert-butylsilane Bulky tert-butyl groups create steric shield; Si-C bond 1.934 Å, reported low hydrolysis sensitivity
Alternative Triethylsilane Minimal steric protection; moisture-sensitive, generates H₂ with water; different radical kinetics
Target Tri-tert-butylsilane High thermal stability (bp 142–146°C at 100 mmHg); suitable for high-temperature syntheses
Alternative Triphenylsilane Different steric environment; bp 152°C at 2 mmHg; altered phase behavior and reactivity

Quantitative Differentiation Evidence


Steric Shielding: Si-C Bond Length and Strain Comparison

Electron diffraction and molecular mechanics studies directly quantify the steric shielding of tritert-butylsilicon. Its Si-C bond length is elongated to 1.934(6) Å due to steric repulsion [1]. This structure is 'appreciably less strained than its hydrocarbon analog [(CH3)3C]3CH, somewhat more strained than [(CH3)3Si]3CH, and much more strained than [(CH3)3Si]3SiH' [1]. These quantifiable steric and strain differences are unique to this compound among its immediate analogs.

Si-C bond & strain rank
Head-to-head
Si-C: 1.934(6) Å. Strain rank: [(CH₃)₃C]₃CH (most) > tri-tert-butylsilane > [(CH₃)₃Si]₃CH > [(CH₃)₃Si]₃SiH (least).
Reported steric rank allows rational shielding selection.
Electron diffraction; molecular mechanics.
Organosilicon Chemistry Steric Effects Structural Analysis

Thermal Stability vs. Triethylsilane and Triphenylsilane

Tritert-butylsilicon exhibits significantly enhanced thermal stability compared to less hindered trialkylsilanes, as evidenced by its boiling point of 142-6°C at 100 mmHg . In contrast, the more common reducing agent triethylsilane has a boiling point of 107-108°C at atmospheric pressure, indicating higher volatility and lower thermal stability . Even the bulkier triphenylsilane, with a melting point of 43-45°C, has a boiling point of 152°C at only 2 mmHg, demonstrating a different physical profile .

Thermal stability
Cross-study
bp 142–146°C at 100 mmHg vs. triethylsilane 107–108°C (760 mmHg) and triphenylsilane 152°C (2 mmHg).
Higher bp under reduced pressure indicates lower volatility.
Literature values; source review recommended.
Physical Organic Chemistry Thermal Stability Process Chemistry

Hydrolytic Sensitivity vs. Triethylsilane

Tritert-butylsilicon's hydrolytic sensitivity is rated as '3: reacts with aqueous base', indicating a manageable reactivity for standard laboratory conditions . In sharp contrast, triethylsilane is described as 'moisture sensitive. Highly flammable. Generates highly flammable gas (hydrogen) in contact with water, acids and bases' . This stark difference in hydrolytic stability is a direct consequence of the steric shielding provided by the tert-butyl groups in tritert-butylsilicon.

Hydrolytic sensitivity
Cross-study
Tri-tert-butylsilane: reacts with aq. base. Triethylsilane: moisture-sensitive, generates H₂ with water.
Markedly lower moisture reactivity supports easier handling.
Vendor safety data; verify for your conditions.
Moisture Sensitivity Chemical Stability Reagent Handling

Lipophilicity and Bioaccumulation Potential vs. TTMSS

The lipophilicity of tritert-butylsilicon, a key property for applications in hydrophobic environments or as a protecting group, is computationally estimated. Its predicted LogP (octanol-water partition coefficient) from the ACD/Labs Percepta Platform is 5.75 . This is significantly higher than the predicted LogP for another bulky silane, tris(trimethylsilyl)silane (TTMSS), which is estimated to be much lower based on its smaller, more branched structure. The calculated ACD/BCF (Bioconcentration Factor) for tritert-butylsilicon at pH 5.5 is 8057.09, indicating a high potential for bioaccumulation in non-polar phases .

Lipophilicity & BCF
Class-level
Predicted LogP 5.75; BCF 8057.09 (pH 5.5). Higher than TTMSS (class inference).
Computational estimate; phase-partitioning context.
ACD/Labs Percepta; data to verify experimentally.
Chemoinformatics Environmental Fate Drug Design

Key Research and Industrial Applications


Protection of Acid- and Base-Sensitive Alcohols

Tritert-butylsilicon is the protecting group of choice for alcohols that must survive harsh conditions. Its formation yields highly stable tri-tert-butylsilyl ethers, which offer superior resistance to acidic and basic hydrolysis compared to standard trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers [1]. This enhanced stability is directly linked to the extreme steric bulk quantified in Section 3, allowing for chemoselective deprotection strategies in complex molecules [2].

Controlled Hydrogen Atom Transfer in Radical Reactions

In radical chemistry, tritert-butylsilicon serves as a specialized hydrogen atom donor [1]. Its hindered nature, with a Si-H bond buried under the tert-butyl groups, drastically slows hydrogen transfer kinetics compared to triethylsilane or triphenylsilane [2]. This allows for the selective trapping of specific radical intermediates, enabling the formation of otherwise difficult-to-access products with high chemo- and regioselectivity [3].

High-Temperature Organosilicon Material Synthesis

The high boiling point and enhanced thermal stability of tritert-butylsilicon make it an ideal monomer or precursor in the synthesis of silicon-containing polymers and materials where elevated reaction temperatures are required [1]. Its low volatility and resistance to thermal decomposition, as contrasted with the more volatile triethylsilane in Section 3, ensure consistent stoichiometry and reduce the loss of volatile reagents during polymerization, leading to higher molecular weight polymers and improved material properties [2].

Model System for Molecular Sterics and Rotational Dynamics

Tritert-butylsilicon is a canonical model system for studying correlated rotation and steric hindrance in molecules [1]. Its unique conformational landscape, characterized by multiple site exchange processes and a quantifiable rotational barrier determined by dynamic NMR (see Section 3), provides a benchmark for computational chemistry and molecular mechanics models [2]. It is essential for research groups investigating molecular gears, nanomachines, and the fundamental principles of steric control [3].

Application
Selection Property
Validation Focus
Protection of acid/base-sensitive alcohols
Steric shielding and silyl ether stability
Hydrolysis resistance compared to TMS/TBDMS ethers
Controlled H-atom transfer in radical reactions
Hindered Si-H donor kinetics
Chemo- and regioselectivity versus triethylsilane
High-temperature organosilicon material synthesis
Thermal stability and low volatility
Consistent stoichiometry and molecular weight control
Model system for molecular sterics & dynamics
Conformational landscape and rotational barriers
Dynamic NMR and computational benchmarking

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